Pindolol-NBD

描述

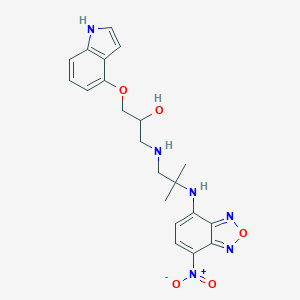

Pindolol-NBD, also known as this compound, is a useful research compound. Its molecular formula is C21H24N6O5 and its molecular weight is 440.5 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Amino Alcohols - Propanolamines - Phenoxypropanolamines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

Pindolol-NBD is a derivative of pindolol, a non-selective beta-adrenergic antagonist that has been extensively studied for its pharmacological properties. This article delves into the biological activity of this compound, highlighting its mechanisms of action, pharmacokinetics, and relevant case studies.

Overview of Pindolol

Pindolol is primarily used for managing hypertension and arrhythmias. It acts as a partial agonist at beta-1 and beta-2 adrenergic receptors, leading to decreased heart rate and blood pressure through various physiological mechanisms. The compound also exhibits weak partial agonist activity at the 5-HT1A receptor, contributing to its diverse pharmacological profile .

Pindolol's action involves:

- Beta-Adrenergic Receptor Blockade : By blocking beta-1 receptors in the heart, pindolol reduces cardiac output. It also inhibits renin release from the juxtaglomerular cells, leading to lower angiotensin II levels and reduced vasoconstriction.

- Partial Agonism : Its partial agonist activity at beta-2 receptors promotes vasodilation and smooth muscle relaxation, which can mitigate some adverse effects typically associated with non-selective beta-blockers .

- 5-HT1A Receptor Interaction : Pindolol's interaction with serotonin receptors suggests potential implications in mood regulation and anxiety modulation .

Pharmacokinetics

The pharmacokinetic profile of pindolol is characterized by:

- Absorption : Oral bioavailability ranges from 87% to 92%, with peak plasma concentrations achieved within 1 to 2 hours post-administration.

- Distribution : The volume of distribution is approximately 2-3 L/kg, indicating extensive tissue distribution.

- Metabolism : Pindolol is predominantly metabolized in the liver, with around 30-40% remaining unmetabolized after a dose. The metabolites are primarily excreted via urine .

| Parameter | Value |

|---|---|

| Oral Bioavailability | 87-92% |

| Volume of Distribution | 2-3 L/kg |

| Half-life | 3-4 hours (up to 30 hours in cirrhosis) |

| Clearance | 400-500 mL/min (varies in liver disease) |

Neuropsychiatric Effects

Recent studies have indicated that lipophilic beta-blockers like pindolol can cross the blood-brain barrier, potentially influencing neuropsychiatric conditions. For instance, a study highlighted that discontinuation of pindolol resulted in remission of certain neuropsychiatric symptoms, suggesting its role in central nervous system modulation .

Clinical Applications

In clinical settings, pindolol has been utilized not only for hypertension but also for anxiety disorders. Its ability to modulate serotonin receptors enhances its therapeutic potential in treating anxiety-related conditions. A notable case involved a patient with generalized anxiety disorder who experienced significant symptom relief when treated with pindolol alongside standard therapy .

科学研究应用

Psychiatric Applications

Antidepressant Augmentation

Pindolol has been extensively studied for its role in augmenting antidepressant therapy, particularly with selective serotonin reuptake inhibitors (SSRIs). It acts as a partial agonist at the serotonin 5-HT1A receptor, which may enhance serotonin release and improve the efficacy of SSRIs. Studies indicate that pindolol can potentially accelerate the therapeutic effects of SSRIs in patients resistant to standard treatments. A systematic review highlighted that high-dose pindolol (7.5 mg) shows promise in treating SSRI-resistant depression .

Bipolar Depression

In combination with total sleep deprivation, pindolol has demonstrated significant antidepressant effects in patients with bipolar depression, preventing short-term relapse . This combination treatment appears to enhance mood stabilization and reduce depressive episodes.

Attention-Deficit Hyperactivity Disorder (ADHD)

Pindolol has shown modest efficacy in ADHD treatment. However, concerns regarding side effects have limited its widespread use in this population .

Cardiology Applications

Management of Hypertension and Arrhythmias

Pindolol is utilized in managing hypertension and certain arrhythmias. Its intrinsic sympathomimetic activity allows it to lower blood pressure effectively while maintaining heart rate stability. It has been noted as an alternative to propranolol for patients with bronchospastic conditions requiring beta-blockade .

Neurocardiogenic Syncope

Research indicates that pindolol can effectively prevent recurrences of neurocardiogenic syncope, particularly in patients who have not responded to conventional beta-blockers .

Ophthalmology

Treatment of Glaucoma

Topical administration of pindolol has been shown to reduce intraocular pressure in glaucoma patients. However, caution is advised due to potential cardiovascular side effects in individuals with heart failure .

Analytical Chemistry Applications

Assay Development

Pindolol-NBD has been employed in developing sensitive analytical methods for its detection in biological samples. Techniques such as differential pulse voltammetry have been utilized to create accurate assays for pindolol measurement in human plasma .

Table 1: Summary of Pindolol Applications

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Psychiatry | Antidepressant augmentation | Enhances SSRI efficacy; effective in bipolar depression |

| ADHD | Modest effectiveness; limited by side effects | |

| Cardiology | Hypertension management | Effective blood pressure control; alternative for asthma |

| Neurocardiogenic syncope | Prevents syncope recurrences | |

| Ophthalmology | Glaucoma treatment | Lowers intraocular pressure; caution in heart failure |

| Analytical Chemistry | Assay development | Sensitive detection methods developed |

属性

IUPAC Name |

1-(1H-indol-4-yloxy)-3-[[2-methyl-2-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]propyl]amino]propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N6O5/c1-21(2,24-16-6-7-17(27(29)30)20-19(16)25-32-26-20)12-22-10-13(28)11-31-18-5-3-4-15-14(18)8-9-23-15/h3-9,13,22-24,28H,10-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQIRPVWXZSEHFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CNCC(COC1=CC=CC2=C1C=CN2)O)NC3=CC=C(C4=NON=C34)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N6O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80921860 | |

| Record name | 1-[(1H-Indol-4-yl)oxy]-3-({2-methyl-2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]propyl}amino)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80921860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

440.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115910-09-3 | |

| Record name | Pindolol-NBD | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115910093 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-[(1H-Indol-4-yl)oxy]-3-({2-methyl-2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]propyl}amino)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80921860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。